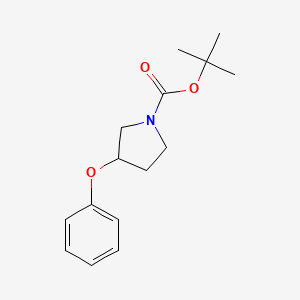
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
Vue d'ensemble
Description
“2-(4-Tetrazol-1-yl-phenoxy)-propionic acid” is a compound that belongs to the class of tetrazole derivatives. It is also known as “2-[3-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]acetic acid” with the CAS Number: 462067-31-8 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H8N4O3, and it has a molecular weight of 220.18 g/mol . The InChI code is 1S/C9H8N4O3/c14-9(15)5-16-8-3-1-2-7(4-8)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a boiling point of 454.1 ℃ at 760 mmHg and a density of 1.5 g/cm^3 .Applications De Recherche Scientifique
Enantiopharmacology and Receptor Agonism
- The resolution and enantiopharmacology of tetrazole-related compounds have been extensively studied for their potent agonism towards AMPA receptors. Notably, certain enantiomers have been found to exhibit high potency and subunit selectivity, making them useful tools for physiological AMPA receptor subtype studies (Vogensen et al., 2000).
Synthesis and Chemical Properties
- Research has detailed the synthesis and properties of tetrazole derivatives, including methods to achieve high yields and crystalline forms of these compounds. These findings have implications for the development of new chemical entities with potential application in various fields, from pharmaceuticals to materials science (Wen Yong-hong, 2012).
Antitumor Activity
- Studies have designed, synthesized, and evaluated tetrazole-containing compounds for their antitumor activity, aiming to establish pharmacophore hypotheses and understand the structural requirements for solid tumor activity. This research contributes to the development of new antitumor agents (Hazeldine et al., 2001).
Novel Synthetic Methods
- The efficient synthesis of new tetrazoles with potential biological interest demonstrates the versatility of tetrazole chemistry. These methodologies offer new routes to compounds structurally analogous to known biologically active molecules, expanding the toolkit available for drug discovery and materials science (Zanatta et al., 2013).
MOF Construction and Luminescent Properties
- Tetrazole-based carboxylic acids have been used as difunctionalized ligands to prepare metal-organic frameworks (MOFs) with novel topologies, demonstrating the utility of tetrazole compounds in constructing materials with potential applications in catalysis, gas storage, and separation technologies (Yang et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(tetrazol-1-yl)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-7(10(15)16)17-9-4-2-8(3-5-9)14-6-11-12-13-14/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXQKXFJECQNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250660 | |
| Record name | 2-[4-(1H-Tetrazol-1-yl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787424 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
832740-17-7 | |
| Record name | 2-[4-(1H-Tetrazol-1-yl)phenoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1H-Tetrazol-1-yl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3156538.png)
![3-[(2,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B3156545.png)
![7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3156550.png)
![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B3156561.png)
![5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid](/img/structure/B3156564.png)
![4-Methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3156571.png)
![3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B3156577.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3156582.png)

![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156605.png)

